molecular formula C15H15Br2NO4 B009821 Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate CAS No. 110543-98-1

Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate

Cat. No. B009821
M. Wt: 433.09 g/mol
InChI Key: MESMQGKAVXOGHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-indole derivatives involves using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine as raw materials in a reaction facilitated by carbon tetrachloride and catalyzed by benzoyl peroxide. Optimal synthesis parameters were identified through orthogonal design study, achieving a yield of 84.6% with purity over 98% (Huang Bi-rong, 2013).

Molecular Structure Analysis

The molecular structure of a closely related compound was analyzed using single crystal X-ray analysis and vibrational spectral studies. The optimized molecular structure, determined based on DFT calculations, provides insights into the compound's geometric and electronic structure, underscoring its complex molecular framework (Da-Yun Luo et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving bromo-indole derivatives often lead to regioselective dibromination, as seen in the synthesis of methyl 5,6-dibromoindole-3-carboxylate from methyl indole-3-carboxylate using bromine in acetic acid. These reactions highlight the compound's reactivity and potential as a precursor for various chemical transformations (Thomas B. Parsons et al., 2011).

Scientific Research Applications

  • It serves as a key intermediate in the synthesis of arbidol hydrochloride, an antiviral medication (Wang Yu-ling, 2011).
  • Research has focused on optimizing its synthesis to achieve high yield and purity, which is crucial for its effective application in pharmaceuticals (Huang Bi-rong, 2013).
  • This compound and its derivatives have shown potential antiviral properties, particularly against hepatitis B virus. The IC(50) values for some derivatives have been reported as low as 3.6 microg/ml (H. Chai et al., 2006).
  • It is used in chemical reactions to produce various derivatives, indicating its versatility in chemical synthesis (A. V. Velikorodov et al., 2016).
  • It has been identified for its antitumor properties, highlighting its potential in cancer research and therapy (Q. Juan, 2008).
  • In addition to antiviral and antitumor applications, it has been investigated for its potential in the synthesis of other compounds like 7-bromoindole, which could have various pharmaceutical applications (B. E. Leggetter & R. Brown, 1960).

Safety And Hazards

There is a report of this compound having sensitized three workers in one company, indicating potential risks associated with handling this compound2. However, detailed safety and hazard information is not readily available from the search results.


Future Directions

The future directions for this compound are not explicitly mentioned in the search results. However, given its role as an intermediate in the synthesis of pharmaceuticals, it may continue to be of interest in the development of new drugs3.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.


properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2NO4/c1-4-21-15(20)14-9-5-13(22-8(2)19)10(17)6-11(9)18(3)12(14)7-16/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESMQGKAVXOGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149294
Record name 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-6-bromo-2-(bromomethyl)-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate

CAS RN

110543-98-1
Record name Ethyl 5-(acetyloxy)-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110543-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-6-bromo-2-(bromomethyl)-1-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110543981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-6-bromo-2-(bromomethyl)-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-acetyloxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate
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Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate
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Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate
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Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate
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Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate
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Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate

Citations

For This Compound
4
Citations
R Srivastava, R Singh - Mini-Reviews in Organic Chemistry, 2022 - ingentaconnect.com
The research on the disease COVID-19 is an ongoing process since its outbreak as a pandemic. The repurposing of existing approved drugs has received priority attention due to some …
Number of citations: 1 www.ingentaconnect.com
V More - 2014 - elea.unisa.it
The thesis entitled “The design and synthesis of novel N-heterocyclic compounds, and their evaluation of anti-cancer and anti-viral activity" is divided into three chapters. The title of the …
Number of citations: 0 elea.unisa.it
K Ji, GN Zhang, JY Zhao, M Zhu, MH Wang… - Bioorganic & Medicinal …, 2022 - Elsevier
We designed and synthesized 18 substituted indole derivatives containing a triazole scaffold as novel anti-influenza A virus candidates using a bio-isosteric and scaffold-hopping …
Number of citations: 6 www.sciencedirect.com
Y Fang, C Liu, J Tang, Z Pei, Z Chen - The Journal of Organic …, 2023 - ACS Publications
A photocatalytic synthesis of difluoromethylated selenides from selenosulfonates is described here. Bench-stable difluoromethyl phosphonium salt [Ph 3 PCF 2 H]Br reacts smoothly …
Number of citations: 3 pubs.acs.org

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